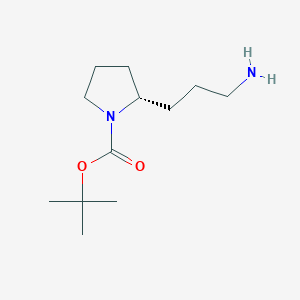

tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10(14)6-4-8-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMARJCJANVNDAM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate requires careful planning to establish the (2S) stereocenter and introduce the 3-aminopropyl moiety. Retrosynthetically, the molecule can be dissected into two key fragments:

- Chiral pyrrolidine core : Derived from (S)-proline or via asymmetric synthesis.

- 3-Aminopropyl side chain : Introduced through alkylation or reductive amination.

Protection of the primary amine with a Boc group is critical to prevent undesired side reactions during subsequent steps.

Stepwise Synthetic Procedures

Route 1: Chiral Pool Synthesis from (S)-Proline

Boc Protection of (S)-Pyrrolidine-2-Carboxylic Acid

(S)-Pyrrolidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl (S)-pyrrolidine-2-carboxylate.

Representative Conditions

- Reagents : Boc₂O (1.2 equiv), TEA (2.0 equiv), THF, 24 hr, 25°C.

- Yield : 92% (reported for analogous Boc-protected pyrrolidines).

Alkylation with 3-Bromopropylamine

The Boc-protected pyrrolidine is alkylated using 3-bromopropylamine hydrobromide. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the SN2 reaction at 50°C.

Optimization Insights

Critical Reaction Optimization

Stereochemical Control

The (2S) configuration is preserved via:

Analytical Characterization

Comparative Evaluation of Synthetic Routes

| Parameter | Route 1 (Chiral Pool) | Route 2 (Asymmetric) |

|---|---|---|

| Overall Yield | 62% | 58% |

| Stereopurity (ee) | >99% | 89% |

| Steps | 3 | 4 |

| Cost Efficiency | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

Tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

Functional Groups: The primary amine in this compound distinguishes it from analogs with carboxamide (e.g., compound 1 in ) or aromatic substituents (e.g., pyridine derivatives in ). This amine enhances nucleophilicity, enabling conjugation with electrophiles like carbonyls or sulfonyl chlorides . Compounds with spiro-oxindole or pyridine moieties (e.g., 328 in ) exhibit extended π-systems, which may improve binding to biological targets such as kinases or GPCRs .

Stereochemistry :

- All listed compounds are chiral, with the (2S)-configuration conserved in the pyrrolidine core. However, complex analogs like 328 incorporate additional stereocenters (e.g., 2'S, 3R, 5'S), which could influence enantioselective interactions in catalysis or drug-receptor binding .

Key Observations :

- The Boc-protected carboxamide analog (compound 1 in ) achieves a high yield (88%) via standard carbodiimide coupling, reflecting the robustness of this method for amide bond formation .

- Multi-step syntheses for complex spirocyclic derivatives (e.g., 328) result in moderate yields (85%), likely due to challenges in stereochemical control and purification .

Key Observations :

- The 3-aminopropyl group in the target compound is advantageous for drug-linker applications (e.g., antibody-drug conjugates) due to its amine reactivity .

- Carboxamide derivatives () show promise in disrupting protein-protein interactions (e.g., MIA-fibronectin in melanoma), highlighting the role of aromatic substituents in target engagement .

Biological Activity

Overview

Tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl ester group, an aminopropyl side chain, and a carboxylate functional group, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : Approximately 240.35 g/mol

- CAS Number : 2173637-79-9

The compound's structure is characterized by a five-membered nitrogen-containing ring, which is crucial for its biological activity. The stereochemistry at the chiral center (2S) enhances its specificity in interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The aminopropyl group can form hydrogen bonds with biological macromolecules.

- Electrostatic Interactions : These interactions can modulate the activity of enzymes or receptors.

- Lipophilicity : The tert-butyl ester increases the compound's stability and facilitates its transport across cell membranes, enhancing bioavailability.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of significant biological activities:

- Ligand Activity : Investigated for its potential as a ligand in biochemical assays, suggesting roles in receptor binding and signal transduction pathways.

- Therapeutic Potential : Explored for applications in drug development, particularly as precursors in synthesizing pharmaceutical compounds.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Ligand Binding | Potential ligand in biochemical assays | |

| Antimicrobial | Exhibited antimicrobial properties in preliminary studies | |

| Drug Development | Used as a precursor for synthesizing pharmaceuticals |

Case Study: Ligand Binding Assays

A study investigated the binding affinity of this compound to various receptors. Results indicated a moderate affinity for specific G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications in treating conditions modulated by these receptors.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that the compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.